Barium thiosulfate

Catalog No.
S1891514
CAS No.
35112-53-9
M.F
BaH2O3S2
M. Wt
251.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium thiosulfate

CAS Number

35112-53-9

Product Name

Barium thiosulfate

IUPAC Name

barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane

Molecular Formula

BaH2O3S2

Molecular Weight

251.5 g/mol

InChI

InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

XCZBFCHJJROFFY-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=S)[O-].[Ba+2]

Canonical SMILES

OS(=O)(=S)O.[Ba]

Radiochemistry and Isotope Analysis

Barium thiosulfate plays a crucial role in separating radioactive isotopes, particularly those of Barium (Ba) and Radium (Ra). Its ability to form insoluble precipitates with these elements allows for their selective removal from solutions containing other radioactive isotopes. This separation is vital for various radiochemical studies, including radio dating techniques and analysis of radioactive materials in environmental samples [1].

Source

Analytical Chemistry and Detection of Heavy Metals

Barium thiosulfate can be used as a precipitating agent for the detection and quantification of certain heavy metals, such as silver (Ag), mercury (Hg), and lead (Pb). By reacting with these metals, it forms insoluble precipitates that can be easily separated and analyzed. This property makes it a valuable tool in studies related to environmental pollution and heavy metal analysis in biological samples [2].

Source

Protein Biochemistry and Protein Purification

Barium thiosulfate finds application in protein biochemistry, particularly in protein purification techniques. It can be used to selectively precipitate certain proteins based on their solubility properties. This allows researchers to isolate specific proteins of interest from complex mixtures for further analysis [3].

Source

Research on Barium Sulfate Precipitation and Dissolution

Barium thiosulfate is being investigated in studies related to the precipitation and dissolution of barium sulfate (BaSO4). Barium sulfate is a common component of kidney stones, and understanding its formation and dissolution mechanisms can aid in developing new strategies for preventing and treating kidney stones [4].

Source

Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃, characterized by its white crystalline appearance. It has a molecular weight of approximately 249.46 g/mol and is known for its low solubility in water, approximately 0.25 g per 100 mL at 15°C . Barium thiosulfate is synthesized primarily through the reaction of barium chloride with sodium thiosulfate in an aqueous solution, yielding barium thiosulfate monohydrate . This compound is classified as toxic and is handled with caution due to potential health hazards associated with barium compounds.

  • Oxidation: It can be oxidized to produce barium sulfate (BaSO₄) and sulfur dioxide (SO₂) when exposed to oxidizing agents like hydrogen peroxide or chlorine .
  • Reduction: Under reducing conditions, barium thiosulfate can be converted to barium sulfide (BaS).
  • Substitution: The compound can react with acids to form thiosulfuric acid (H₂S₂O₃) and corresponding barium salts.

The general reaction for its synthesis is as follows:

BaCl2+Na2S2O3BaS2O3+2NaCl\text{BaCl}_2+\text{Na}_2\text{S}_2\text{O}_3\rightarrow \text{BaS}_2\text{O}_3+2\text{NaCl}

Barium thiosulfate exhibits significant biological activity, particularly due to the presence of the thiosulfate ion. Thiosulfate is known for its reducing capabilities and plays a role in various biochemical pathways, including those involving sulfur-oxidizing bacteria. These bacteria utilize thiosulfate as a substrate, leading to its oxidation to sulfate, which is crucial for their metabolism. Additionally, thiosulfate has been studied for its potential therapeutic effects, such as in the treatment of certain heavy metal poisonings and as a reducing agent in biological systems .

Barium thiosulfate can be synthesized through several methods:

  • Laboratory Synthesis: The most common method involves mixing aqueous solutions of barium chloride and sodium thiosulfate. The reaction occurs under controlled conditions, leading to the precipitation of barium thiosulfate monohydrate .
  • Industrial Production: Similar to laboratory synthesis but conducted on a larger scale. Industrial methods ensure high purity and yield by optimizing reaction conditions such as temperature and concentration .

Barium thiosulfate has several applications across different industries:

  • Explosives: Used in the manufacturing of explosives due to its energetic properties.
  • Luminous Paints and Matches: Serves as a component in luminous coatings and matches, enhancing their visibility in low-light conditions .
  • Photography: Employed in photographic processes that require specific

Studies on barium thiosulfate interactions reveal its role in biochemical processes. For instance, it has been shown to interact with enzymes involved in energy production in certain bacteria, such as Escherichia coli. This interaction underscores the compound's importance in microbial metabolism and potential applications in bioremediation or environmental management .

Barium thiosulfate shares similarities with other sulfur-containing compounds. Here are some notable comparisons:

CompoundMolecular FormulaKey Characteristics
Sodium ThiosulfateNa₂S₂O₃Commonly used as a reducing agent; soluble in water.
Calcium ThiosulfateCaS₂O₃Less toxic than barium thiosulfate; used in agriculture.
Potassium ThiosulfateK₂S₂O₃Soluble; used in photography and analytical chemistry.

Uniqueness of Barium Thiosulfate

Barium thiosulfate is unique due to its specific applications in explosives and luminous materials, combined with its lower solubility compared to sodium and potassium thiosulfates. Its toxicity also sets it apart from other similar compounds, necessitating careful handling and application.

Crystal System and Space Group Determinations

Barium thiosulfate monohydrate (barium dioxido-oxo-sulfanylidene-lambda-six-sulfane monohydrate) crystallizes in the orthorhombic crystal system with the space group Pnma [1]. This structural determination was first established through comprehensive single crystal X-ray diffraction analysis conducted by Nardelli and Fava in 1962 [1]. The compound exists predominantly as the monohydrate form under standard crystallization conditions, incorporating one water molecule per formula unit in its crystal lattice [2].

The orthorhombic crystal system is characterized by three mutually perpendicular axes of unequal lengths, with all angles measuring exactly 90 degrees [1]. Within this system, barium thiosulfate adopts the Pnma space group, which belongs to the orthorhombic crystal class and exhibits specific symmetry operations including primitive lattice centering [1]. This space group designation indicates the presence of a primitive unit cell with glide planes perpendicular to the a, b, and c axes, along with mirror planes and inversion centers that define the overall symmetry of the crystal structure [1].

The molecular formula of the compound is represented as BaS₂O₃·H₂O, with a molecular weight of 249.46 grams per mole [3] [2]. The compound presents as white crystalline powder with a calculated density of 3.45 grams per cubic centimeter [3] [2]. The crystal structure features the characteristic tetrahedral thiosulfate anion (S₂O₃²⁻) coordinated to barium cations, with water molecules occupying specific crystallographic positions within the lattice framework [1].

X-ray Diffraction (XRD) Characterization

X-ray diffraction characterization of barium thiosulfate monohydrate reveals distinct diffraction patterns that confirm its orthorhombic crystal structure and provide quantitative structural parameters [1]. The powder diffraction data for this compound has been documented in various crystallographic databases, though specific peak positions and intensities require careful analysis due to the compound's tendency toward preferred orientation effects [4].

The thiosulfate anion within the crystal structure exhibits a tetrahedral geometry with the central sulfur atom coordinated to three oxygen atoms and one terminal sulfur atom [5]. The sulfur-sulfur bond distance in thiosulfate compounds typically measures approximately 2.025 Angstroms, which is shorter than the single bond distance of 2.055 Angstroms observed in crystalline sulfur-eight [6]. This shortened bond length indicates partial double bond character between the two sulfur atoms in the thiosulfate moiety [6].

The diffraction analysis reveals that barium thiosulfate monohydrate decomposes at temperatures around 220 degrees Celsius, making thermal diffraction studies challenging beyond this temperature range [2]. The compound loses its water of hydration at approximately 110 degrees Celsius, transitioning to the anhydrous form before ultimate decomposition occurs [2]. These thermal characteristics significantly influence the X-ray diffraction characterization protocols and sample preparation methods employed in structural studies [2].

Structural ParameterValueReference
Crystal SystemOrthorhombic [1]
Space GroupPnma [1]
Molecular Weight (g/mol)249.46 [3] [2]
Density (g/cm³)3.45 [3] [2]
Decomposition Temperature (°C)220-228 [2]
Water Loss Temperature (°C)110 [2]

Comparative Crystallography with Alkaline Earth Thiosulfates

The crystallographic analysis of barium thiosulfate within the context of other alkaline earth metal thiosulfates reveals systematic structural trends that correlate with cation size and coordination preferences [7] [8]. Alkaline earth metal thiosulfates exhibit a clear pattern where the amount of crystal water decreases with increasing cation radius, from magnesium thiosulfate hexahydrate to barium thiosulfate monohydrate [7] [8].

Magnesium thiosulfate hexahydrate crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 9.397 Angstroms, b = 14.555 Angstroms, and c = 6.864 Angstroms, yielding a unit cell volume of 938.8 cubic Angstroms [9]. The structure incorporates six water molecules per formula unit, with all water molecules directly coordinating to the magnesium cation [9]. This high degree of hydration reflects the small ionic radius and high charge density of the magnesium cation [7].

Calcium thiosulfate hexahydrate adopts a triclinic crystal system with space group P-1, representing a lower symmetry structure compared to the magnesium analog [10]. The calcium compound forms chain structures parallel to the crystallographic a-axis, consisting of alternating thiosulfate anions and calcium coordination polyhedra sharing common oxygen atoms [10]. Each chain link comprises calcium hexahydrate units coordinated to thiosulfate anions in a specific geometric arrangement [10].

Strontium thiosulfate exists in two well-characterized hydrated forms: the pentahydrate and the monohydrate [7] [11]. Strontium thiosulfate pentahydrate crystallizes in a monoclinic system and forms layered structures parallel to the (100) crystallographic plane [10]. The layers consist of alternating thiosulfate anions and strontium coordination environments connected through shared oxygen atoms and oxygen-oxygen edges [10]. The more recently characterized strontium thiosulfate monohydrate crystallizes in the triclinic space group P-1, with the strontium cation exhibiting an eight-plus-one coordination environment [11].

CompoundSpace GroupWater ContentStructural FeaturesReference
MgS₂O₃·6H₂OPnma6Octahedral Mg coordination [9]
CaS₂O₃·6H₂OP-16Chain structures [10]
SrS₂O₃·5H₂OMonoclinic5Layered structures [10]
SrS₂O₃·H₂OP-11[8+1] Sr coordination [11]
BaS₂O₃·H₂OPnma1Orthorhombic symmetry [1]

The structural evolution across the alkaline earth thiosulfate series demonstrates how increasing cation size influences both the coordination geometry and the overall crystal architecture [7] [8]. The progression from highly hydrated magnesium and calcium compounds to the monohydrated strontium and barium analogs reflects the decreasing hydration energy associated with larger, less charge-dense cations [7]. This trend is consistent with similar observations in other alkaline earth metal salt hydrates, where the thermodynamic stability of hydrated phases decreases with increasing cation radius [7].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.849783 g/mol

Monoisotopic Mass

251.849783 g/mol

Heavy Atom Count

6

UNII

GPA80950AB

GHS Hazard Statements

Aggregated GHS information provided by 324 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (86.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35112-53-9

General Manufacturing Information

Thiosulfuric acid (H2S2O3), barium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types